1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound features a chromene moiety, which is a benzopyran derivative, linked to a piperazine ring through a sulfonyl group The prop-2-ynyl group attached to the piperazine ring adds to its structural uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine typically involves multiple steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized through cyclization reactions involving salicylaldehyde derivatives and suitable alkynes or alkenes under acidic or basic conditions.
Sulfonylation: The chromene derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Piperazine Introduction: The sulfonylated chromene is reacted with piperazine under nucleophilic substitution conditions.
Propargylation: Finally, the piperazine derivative is alkylated with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Chromene derivatives with additional oxygen functionalities.
Reduction: Sulfide derivatives of the original compound.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Coumarin Derivatives: Like chromenes, coumarins are benzopyran derivatives with significant pharmacological properties.
Uniqueness
1-(2H-Chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine is unique due to the combination of its sulfonyl piperazine and chromene moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2H-chromen-3-ylsulfonyl)-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-7-17-8-10-18(11-9-17)22(19,20)15-12-14-5-3-4-6-16(14)21-13-15/h1,3-6,12H,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJUEZPGIQWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.